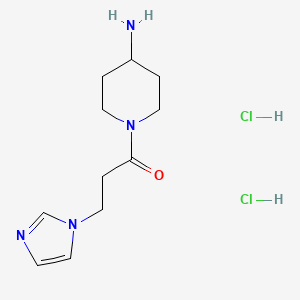

1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride

Descripción

Chemical Identity and Nomenclature

This compound exists as a complex heterocyclic compound with distinct structural characteristics that place it within the broader category of nitrogen-containing pharmaceutical intermediates. The compound's systematic nomenclature reflects its intricate molecular architecture, which incorporates both piperidine and imidazole ring systems connected through a propanone linker. The dihydrochloride salt form enhances the compound's solubility properties and stability profile, making it more suitable for pharmaceutical applications and research purposes.

The molecular identity of this compound is precisely defined by its Chemical Abstracts Service registry number 1210349-66-8 for the dihydrochloride salt form, while the parent compound bears the registry number 1154259-71-8. This dual identification system reflects the importance of distinguishing between the free base and its salt forms in pharmaceutical chemistry, where salt formation often significantly alters physicochemical properties. The compound's International Union of Pure and Applied Chemistry name, 1-(4-aminopiperidin-1-yl)-3-imidazol-1-ylpropan-1-one;dihydrochloride, provides a systematic description of its structural components and their connectivity pattern.

The molecular formula C11H20Cl2N4O represents the dihydrochloride salt, with a molecular weight of 295.21 grams per mole, while the parent compound exhibits the formula C11H18N4O with a molecular weight of 222.29 grams per mole. The Simplified Molecular Input Line Entry System representation, C1CN(CCC1N)C(=O)CCN2C=CN=C2.Cl.Cl, provides a linear notation that captures the compound's complete structural information including the chloride counterions. The International Chemical Identifier key LPSJWGFDGLYIHG-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and chemical identification purposes.

| Property | Base Compound | Dihydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 1154259-71-8 | 1210349-66-8 |

| Molecular Formula | C11H18N4O | C11H20Cl2N4O |

| Molecular Weight | 222.29 g/mol | 295.21 g/mol |

| MDL Number | MFCD12137309 | Not specified |

Historical Development and Discovery

The development of this compound emerges from the broader historical context of heterocyclic chemistry and pharmaceutical scaffold optimization. The compound represents a sophisticated example of molecular design that incorporates lessons learned from decades of research into piperidine and imidazole pharmacophores. Piperidine-containing compounds have been extensively studied since the early 20th century, with their importance in pharmaceutical applications becoming increasingly recognized as synthetic methodologies advanced.

The strategic combination of piperidine and imidazole moieties in this compound reflects the evolution of modern medicinal chemistry approaches that seek to combine multiple pharmacologically relevant heterocycles within single molecular entities. This design philosophy has gained prominence as researchers have recognized that incorporating diverse nitrogen-containing rings can enhance binding selectivity, metabolic stability, and overall pharmaceutical properties. The specific propanone linker connecting these heterocyclic systems represents a thoughtful structural choice that maintains appropriate spatial relationships while providing synthetic accessibility.

The emergence of this particular compound in research literature coincides with increased interest in heterocyclic building blocks for pharmaceutical applications. The compound's development likely stems from systematic exploration of structure-activity relationships in medicinal chemistry programs focused on optimizing molecular scaffolds containing multiple nitrogen heterocycles. The availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research tool and potential pharmaceutical intermediate.

Database records indicate that the compound has been catalogued in major chemical databases since at least 2010, suggesting its synthesis and characterization occurred in the preceding years. The compound's presence in multiple commercial chemical catalogues reflects its potential utility in pharmaceutical research and development programs. The systematic study of compounds containing both piperidine and imidazole functionalities has intensified in recent years as computational chemistry methods have enabled more sophisticated molecular design approaches.

Significance in Medicinal Chemistry and Pharmaceutical Research

This compound occupies a significant position within medicinal chemistry due to its incorporation of two highly privileged pharmaceutical scaffolds. Piperidine-containing compounds represent one of the most prevalent structural classes in approved pharmaceuticals, with applications spanning multiple therapeutic areas including central nervous system disorders, cardiovascular disease, and infectious diseases. The piperidine ring system provides favorable physicochemical properties including appropriate lipophilicity, metabolic stability, and conformational flexibility that contribute to drug-like characteristics.

The imidazole component of this compound adds another dimension of pharmaceutical relevance, as imidazole-containing molecules have demonstrated broad utility in medicinal chemistry applications. Imidazole rings are found in numerous approved drugs including antifungal agents, histamine receptor modulators, and various enzyme inhibitors. The amphoteric nature of imidazole, with its ability to function as both acid and base, provides unique opportunities for molecular recognition and binding interactions with biological targets. The compound's structure suggests potential for multiple modes of biological activity through its diverse functional groups.

The strategic positioning of an amino group on the piperidine ring creates additional opportunities for molecular recognition and potential for derivatization in medicinal chemistry programs. This structural feature is particularly significant given the prevalence of chiral piperidine scaffolds in pharmaceutical applications, where stereochemical considerations often play crucial roles in determining biological activity and selectivity. The amino substitution pattern provides a handle for further chemical modification and optimization of pharmacological properties.

Research applications of this compound likely encompass both direct biological evaluation and use as a synthetic intermediate for more complex molecular targets. The compound's availability through multiple commercial suppliers indicates its utility as a building block for pharmaceutical research programs. The dual heterocyclic nature of the molecule makes it particularly valuable for structure-activity relationship studies aimed at understanding how different nitrogen-containing scaffolds contribute to biological activity.

| Structural Component | Pharmaceutical Significance | Applications |

|---|---|---|

| Piperidine Ring | Prevalent in approved drugs | Central nervous system, cardiovascular |

| Imidazole Ring | Broad medicinal utility | Antifungals, enzyme inhibitors |

| Amino Substitution | Derivatization potential | Chiral drug development |

| Propanone Linker | Conformational control | Receptor binding optimization |

The compound's significance extends beyond its immediate pharmaceutical applications to include its role as a research tool for understanding fundamental principles of molecular recognition and drug design. The combination of multiple nitrogen heterocycles within a single molecule provides opportunities to study how different pharmacophores interact synergistically to produce enhanced biological effects. This makes the compound valuable not only for specific therapeutic development programs but also for advancing broader understanding of structure-activity relationships in medicinal chemistry.

Propiedades

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3-imidazol-1-ylpropan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.2ClH/c12-10-1-6-15(7-2-10)11(16)3-5-14-8-4-13-9-14;;/h4,8-10H,1-3,5-7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSJWGFDGLYIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)CCN2C=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride, with the CAS number 1210349-66-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H20Cl2N4O

- Molecular Weight : 295.21 g/mol

- Purity : Typically ≥95%

The compound's biological activity is largely attributed to its interaction with various molecular targets, particularly in cancer treatment. It has been identified as a potential inhibitor of Polo-like kinase 4 (PLK4), which plays a crucial role in centriole biogenesis and is implicated in cancer proliferation. Inhibition of PLK4 can lead to centrosome loss and subsequent cell cycle arrest in cancer cells, particularly those with mutations affecting the p53 pathway .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties through its action as a PLK4 inhibitor. Studies have shown that its administration can lead to:

- Cell Cycle Arrest : Induces G1 phase arrest in p53-positive cell lines following centrosome loss.

- Reduced Proliferation : Cancer cell lines with mutations in the p53 pathway show reduced proliferation rates upon treatment with this compound .

Case Studies

A notable study highlighted the efficacy of PLK4 inhibitors, including this compound, in various cancer models. The results demonstrated that:

- In vitro studies showed significant reductions in cell viability and proliferation in cancer cell lines treated with the compound.

- In vivo studies indicated tumor growth inhibition in xenograft models, suggesting its potential for clinical applications .

Data Table: Summary of Biological Activities

Safety and Toxicology

While specific toxicological data for this compound is limited, compounds with similar structures often exhibit manageable safety profiles. Standard safety measures should be observed when handling this compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a broader class of 3-(1H-imidazol-1-yl)propan-1-one derivatives , which are synthesized via Mannich reactions or nucleophilic substitutions. Key analogues include:

Physicochemical and Functional Differences

- Lipophilicity : Chlorophenyl (3b) and methoxyphenyl (3c) derivatives exhibit higher logP values than the target compound, suggesting better membrane permeability .

- Solubility : The dihydrochloride form of the target compound offers superior water solubility compared to neutral analogues (e.g., 3a–d), which require organic solvents for dissolution .

- Biological Activity: While 3b and 3c show antimicrobial and antifungal activity, the target compound’s bioactivity remains uncharacterized in the provided evidence. Its 4-aminopiperidine group may target neurological receptors (e.g., sigma or opioid receptors) .

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

- Formation of the propanone linker attached to the piperidine nitrogen.

- Introduction of the imidazole moiety at the terminal end of the propanone chain.

- Conversion to the dihydrochloride salt for stability and handling.

Stepwise Preparation Methods

Synthesis of N-(3-aminopropyl)imidazole Intermediate

A key intermediate, N-(3-aminopropyl)imidazole, is often prepared as a precursor. According to a patented method, this intermediate is synthesized via a two-step process:

- Step 1: Imidazole reacts with acrylonitrile to form N-cyanoethyl imidazole.

- Step 2: Hydrogenation of the nitrile group to the amine using Raney nickel catalyst under hydrogen atmosphere.

This method offers advantages such as mild reaction conditions, low raw material cost, high yield, and ease of industrial scale-up. The product is purified by distillation under reduced pressure to obtain high purity N-(3-aminopropyl)imidazole.

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Imidazole + acrylonitrile → N-cyanoethyl imidazole | Mild conditions | High yield |

| 2 | Hydrogenation of nitrile → N-(3-aminopropyl)imidazole | Raney Ni, H2 atmosphere | High purity by distillation |

Coupling with 4-Aminopiperidine Derivatives

The next step involves coupling the 4-aminopiperidine with a suitable propanone derivative bearing the imidazole group. Literature reports the use of:

- 3-(1H-imidazol-1-yl)propan-1-one or its protected derivatives.

- Reaction with 4-aminopiperidine under controlled conditions (e.g., in methanol with acid catalysis or under nitrogen atmosphere).

A representative synthesis from MDPI reports:

- A mixture of 3-(1H-imidazol-1-yl)propan-1-amine, paraformaldehyde, hydrochloric acid, and acetic acid in methanol is stirred under nitrogen.

- Addition of 1-Boc-piperidin-4-one or 1-(3-butoxypropyl)piperidin-4-one in glacial acetic acid/methanol.

- Heating at 60–65 °C for 10–12 hours with periodic addition of paraformaldehyde.

- Workup involves solvent evaporation, aqueous extraction, basification, and chloroform extraction.

- Purification by column chromatography yields the ketone intermediate with the imidazole and piperidine moieties linked.

| Reagents | Conditions | Notes |

|---|---|---|

| 3-(1H-imidazol-1-yl)propan-1-amine + paraformaldehyde + HCl + acetic acid in methanol | Stirring under N2, 60–65 °C, 10–12 h | Formation of imidazole-propanone intermediate |

| 1-Boc-piperidin-4-one or 1-(3-butoxypropyl)piperidin-4-one added dropwise | Same as above | Coupling reaction |

| Workup: solvent evaporation, aqueous extraction, basification, chloroform extraction | Room temperature | Purification step |

Deprotection and Salt Formation

- If Boc-protected piperidine derivatives are used, subsequent deprotection with acid (e.g., HCl) yields the free amine.

- The free amine is then converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- The dihydrochloride salt form enhances the compound's stability and solubility for further applications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | Methanol, acetic acid mixtures | Good solubility, facilitates reaction |

| Temperature | 60–65 °C | Optimal for coupling and condensation |

| Atmosphere | Nitrogen (inert) | Prevents oxidation/degradation |

| Catalyst | Raney Ni (for hydrogenation) | Efficient nitrile reduction |

| Purification | Column chromatography (Al2O3), distillation | High purity product |

Summary Table of Preparation Steps

| Step No. | Reaction | Starting Materials | Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | N-cyanoethyl imidazole synthesis | Imidazole + acrylonitrile | Mild, solvent | N-cyanoethyl imidazole | High yield |

| 2 | Hydrogenation | N-cyanoethyl imidazole + H2, Raney Ni | Hydrogen atmosphere | N-(3-aminopropyl)imidazole | High purity by distillation |

| 3 | Coupling | N-(3-aminopropyl)imidazole + 4-aminopiperidine derivative | Methanol, HCl, paraformaldehyde, 60–65 °C, N2 | Ketone intermediate | Moderate to high yield |

| 4 | Deprotection & salt formation | Boc-protected ketone intermediate + HCl | Acidic conditions | 1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride | High purity |

Research Findings and Considerations

- The two-step synthesis of the N-(3-aminopropyl)imidazole intermediate is industrially favored due to cost-effectiveness and scalability.

- Use of paraformaldehyde and acid catalysis in methanol under inert atmosphere enables efficient coupling with piperidin-4-one derivatives.

- The Boc protection strategy provides selectivity and stability during synthesis, with easy deprotection to yield the free amine.

- Purification by chromatography and distillation ensures removal of side products and high purity.

- The final dihydrochloride salt form is preferred for pharmaceutical and biochemical applications due to improved handling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-aminopiperidin-1-yl)-3-(1H-imidazol-1-yl)propan-1-one dihydrochloride, and how is its purity validated?

- Methodology : The compound is synthesized via condensation reactions. For example, 1-(4-aminopiperidin-1-yl)propan-1-one is reacted with imidazole derivatives using coupling agents like 1,1'-carbonyldiimidazole (CDI) under inert conditions. Post-synthesis, purification involves column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) .

- Characterization : Purity is confirmed via H NMR (e.g., δ 1.5–2.2 ppm for piperidinyl protons, δ 7.4–7.8 ppm for imidazolyl protons), mass spectrometry (m/z 292.2 [M+H]), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How is the compound structurally characterized to confirm its dihydrochloride form?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) resolves protonation sites. For analogous compounds, hydrogen bonding between chloride ions and amine/imidazole groups is observed, with bond lengths of ~3.1–3.3 Å .

- Spectroscopy : FT-IR confirms N–H stretching (2500–3000 cm) and C=O vibrations (~1650 cm). C NMR distinguishes carbonyl carbons at δ 170–175 ppm .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Antifungal Screening : Follow protocols from studies on structurally similar compounds, such as broth microdilution assays against Candida albicans (MIC determination, 24–48 h incubation, RPMI-1640 medium) .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

- Variables : Solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometry (1:1.2 molar ratio of piperidinyl precursor to imidazole). reports yield improvements from 36% to 82% via solvent optimization (ethanol → DCM/MeOH) and extended reaction times (18–24 h) .

- Byproduct Analysis : Use HPLC-MS to identify intermediates (e.g., unreacted ketones or imidazole adducts) and adjust purification protocols .

Q. What crystallographic insights explain its stability and reactivity?

- Structural Features : SC-XRD of related compounds reveals centrosymmetric dimers via N–H⋯N hydrogen bonds (e.g., 18-membered synthons) and C–H⋯π interactions, enhancing thermal stability .

- Reactivity Implications : Protonation at the piperidinyl amine enhances electrophilicity, facilitating nucleophilic attacks in downstream reactions (e.g., urea formation) .

Q. How do structural modifications (e.g., oxime esters) affect its bioactivity?

- Derivatization Strategy : Convert the ketone group to oximes using hydroxylamine hydrochloride (method from : ethanol, acetic acid catalyst, 18 h stirring). Test derivatives for enhanced antifungal activity via time-kill assays .

- SAR Analysis : Compare MIC values of parent compound (e.g., 32 µg/mL) against oxime esters (e.g., 8 µg/mL), noting electron-withdrawing groups improve membrane permeability .

Q. What computational methods predict its pharmacokinetic properties?

- In Silico Tools : Use SwissADME to calculate logP (~1.2), topological polar surface area (TPSA ~75 Ų), and blood-brain barrier permeability (low). Molecular docking (AutoDock Vina) models interactions with fungal CYP51 targets, with binding energies ≤−8.5 kcal/mol indicating high affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.